Diethyl telluride
Description
Alkylation Reactions of Alkali Metal Tellurides
A prevalent and well-documented strategy for preparing diethyl telluride involves the use of an alkali metal telluride, most commonly sodium telluride (Na₂Te), as a nucleophile that is subsequently alkylated with an ethyl halide. This method is often favored for its scalability and cost-effectiveness.
The core of this synthetic approach is the reaction between sodium telluride and an ethyl halide, such as ethyl bromide or ethyl iodide. ontosight.ai The synthesis first requires the preparation of sodium telluride, which can be achieved by reacting elemental tellurium with metallic sodium in an inert solvent like tetrahydrofuran (B95107) (THF), often using naphthalene (B1677914) as an electron transfer agent. The subsequent reaction proceeds as follows:
Na₂Te + 2 C₂H₅Br → (C₂H₅)₂Te + 2 NaBr
This reaction is typically carried out in a polar solvent, such as absolute ethanol (B145695), which facilitates the dissolution of the sodium telluride. An alternative procedure described in a patent involves preparing sodium telluride from stoichiometric amounts of sodium and tellurium in liquid ammonia (B1221849) and then reacting it with ethyl chloride at low temperatures (-35 to -55 °C) under a protective gas atmosphere. google.com
To achieve high yields and purity, specific reaction parameters must be carefully controlled. For the reaction in ethanol, the process generally involves dissolving the sodium telluride in absolute ethanol and cooling the mixture to 0°C before the slow, dropwise addition of the ethyl halide. This initial cooling helps to manage the exothermic nature of the reaction. After the addition is complete, the mixture is refluxed to ensure the reaction goes to completion.
Purification is a critical final step. Vacuum distillation is employed to separate the this compound product from byproducts like sodium bromide and any remaining solvent. google.com Distillation at a reduced pressure (e.g., 12 torr) allows the compound to be collected at a lower temperature (81–83°C), yielding a high-purity product. This alkali metal route can produce this compound with a purity greater than 98% and yields in the range of 75–80%. The avoidance of expensive reagents like sodium borohydride (B1222165) or the need for liquid ammonia in some protocols contributes to its cost efficiency.
Table 1: Optimized Parameters for this compound Synthesis via Ethyl Halide Alkylation
| Parameter | Optimal Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | Absolute Ethanol | Enhances the solubility of Sodium Telluride. | |
| Temperature | Initial cooling to 0°C, followed by reflux | Controls initial exothermicity and drives the reaction to completion. | |
| Halide Addition Rate | Slow, dropwise addition | Prevents uncontrolled exothermic reactions and potential side reactions. | |
| Purification | Vacuum Distillation (e.g., at 12 torr) | Efficiently isolates the pure product from non-volatile byproducts. |
Organometallic Routes
Alternative synthetic pathways utilize other organometallic compounds as precursors. These routes offer different reactivity profiles and may be selected for specific laboratory-scale preparations.
This compound can be synthesized by reacting diethyl zinc with tellurium tetrachloride. smolecule.com This reaction is a transmetalation process where the ethyl groups are transferred from zinc to tellurium. Due to the sensitivity of the organometallic reagents to air and moisture, these reactions must be performed under a controlled, inert atmosphere to prevent oxidation and unwanted side reactions. smolecule.com
Grignard reagents and organolithium reagents are powerful tools in organometallic synthesis and can be used to form the carbon-tellurium bond.
Grignard Reagents : The synthesis can be achieved by reacting an ethyl Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), with tellurium tetrachloride. thieme-connect.degoogle.com The Grignard reagent is typically prepared by reacting an ethyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran. libretexts.orglibretexts.org
Organolithium Reagents : Reduced organotellurium compounds can be prepared using lithium telluride (Li₂Te), which is then reacted with an ethyl halide. wikipedia.org Li₂Te + 2 C₂H₅Br → (C₂H₅)₂Te + 2 LiBr wikipedia.org
Another approach involves the reaction of an organolithium reagent, like butyllithium, with elemental tellurium to form a lithium tellurolate intermediate (e.g., BuTeLi). wikipedia.orgorgsyn.org This intermediate can then be alkylated. wikipedia.org By extension, ethyllithium (B1215237) could be used to generate an ethyllithium tellurolate, which would then be reacted further to produce this compound.
Industrial-Scale Production Approaches
For industrial applications, such as in the manufacturing of semiconductors, synthesis methods must be scalable, reproducible, and cost-effective. The alkylation of alkali metal tellurides with ethyl halides is considered a scalable method that offers high yields and avoids expensive or difficult-to-handle reagents.
Patented processes also provide insight into industrial approaches. One such process involves the reaction of sodium telluride with ethyl chloride in liquid ammonia, followed by vacuum distillation to purify the product. google.com Another industrial method described involves using tellurium dioxide and diethyl sulfate (B86663) in the presence of a reducing agent like sodium borohydride, with careful control to ensure high purity and yield. smolecule.com The use of this compound as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for producing tellurium-containing thin films underscores the availability of high-purity material from industrial-scale synthesis. semiconductor-today.com
Structure
2D Structure
Properties
IUPAC Name |
ethyltellanylethane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H10Te/c1-3-5-4-2/h3-4H2,1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
ILXWFJOFKUNZJA-UHFFFAOYSA-N | |
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Canonical SMILES |
CC[Te]CC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1060843 | |
| Record name | 1,1'-Tellurobisethane | |
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Molecular Weight |
185.7 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Matheson Tri-Gas MSDS] | |
| Record name | Diethyltelluride | |
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CAS No. |
627-54-3 | |
| Record name | 1,1′-Tellurobis[ethane] | |
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| Record name | Diethyltelluride | |
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| Record name | Ethane, 1,1'-tellurobis- | |
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| Record name | 1,1'-Tellurobisethane | |
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| Record name | 1,1'-tellurobisethane | |
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| Record name | DIETHYLTELLURIDE | |
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Synthetic Methodologies for Diethyl Telluride
Industrial-Scale Production Approaches
Reduction of Tellurium Dioxide with Diethyl Sulfate (B86663) and Reducing Agents
An industrial production method for diethyl telluride involves the reaction of tellurium dioxide (TeO₂) with diethyl sulfate in the presence of a reducing agent. smolecule.com A commonly used reducing agent for this process is sodium borohydride (B1222165) (NaBH₄). smolecule.com This synthesis is conducted under carefully controlled conditions to ensure the purity and a high yield of the final product. smolecule.com In this process, the tellurium in tellurium dioxide is reduced from its +4 oxidation state to form a telluride species, which then reacts with the ethylating agent, diethyl sulfate, to form the this compound product.
Formation Pathways from Elemental Tellurium and Organic Species
This compound can be synthesized directly from elemental tellurium and various organic precursors under specific conditions. These methods often involve the generation of a reactive telluride species (Te²⁻) or the reaction of elemental tellurium with organic radicals.
Reactions under Controlled Environmental Conditions
One of the most common and scalable methods for synthesizing dialkyl tellurides, including this compound, is through the alkylation of alkali metal tellurides. This typically involves a two-step process. First, elemental tellurium is reduced by an alkali metal, such as sodium, or a reducing agent like sodium borohydride in a suitable solvent (e.g., DMF) to form an alkali metal telluride, like sodium telluride (Na₂Te). nih.govmdpi.com Subsequently, an ethylating agent, such as an ethyl halide, is added to the reaction mixture. The telluride anion (Te²⁻) acts as a nucleophile, displacing the halide to form this compound. mdpi.com
Another, though less common, method involves the direct reaction of elemental tellurium with certain organic compounds. For instance, reactions have been reported between tellurium mirrors and diethyl ether under reducing conditions, although the specific mechanisms are not well-detailed. This pathway is generally less favored due to lower yields and the formation of multiple byproducts.
Table 1: Synthesis of Diorganyl Tellurides using NaBH₄ and Organyl Halides
This table presents data on the synthesis of various symmetrical diorganyl tellurides, illustrating the general applicability of the method.
| Entry | Organyl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Phenethyl bromide | Di(2-phenethyl) telluride | 79 |
| 2 | n-Butyl bromide | Di(n-butyl) telluride | 93 |
| 3 | n-Pentyl bromide | Di(n-pentyl) telluride | 81 |
| 4 | n-Hexyl bromide | Di(n-hexyl) telluride | 75 |
| 5 | Phenyl iodide | Diphenyl telluride | 67 |
Data sourced from a study on the selective synthesis of symmetrical diorganyl tellurides. mdpi.com
Photolytic and Radiolytic Induced Formation
The formation of organotellurium compounds, including this compound, can be induced by photolytic (light-induced) and radiolytic (radiation-induced) methods. These processes typically involve the generation of highly reactive organic radicals that subsequently react with tellurium.
Photolytic Formation: UV laser photolysis can be used to induce the fragmentation of organic compounds, generating radicals. mdpi.com For example, methyl radicals generated from the photolysis of acetone (B3395972) or dimethyl ether have been shown to react with solid elemental tellurium to form dimethyl telluride. tandfonline.com A similar principle applies to the formation of this compound, where ethyl radicals would react with elemental tellurium. While UV photolysis of this compound itself leads to its decomposition into tellurium atoms and ethylene, the underlying principle of using light to generate radicals for synthesis is established. mdpi.com The quantum yield for the single-photon dissociation of this compound is significantly higher (0.4–0.5) than that of diethyl selenide (B1212193) (0.08–0.10), indicating the comparative weakness of the C-Te bond. mdpi.com
Radiolytic Formation: In environments with high radiation, such as during a severe nuclear accident, organic compounds can undergo radiolysis to form highly reactive radical species. nks.org These organic radicals can react with elemental tellurium or its compounds. tandfonline.comnks.org Studies have demonstrated that various organic tellurides can form from the irradiation of tellurium species in the presence of organic materials like paint solvents. tandfonline.comchalmers.se For example, under gamma irradiation, diisopropyl telluride was identified as a major product from the reaction of TeO₂ and the solvent texanol. tandfonline.com Evidence for dimethyl telluride formation was also found in samples containing the solvent MIBK (methyl isobutyl ketone). tandfonline.com These findings confirm that radiolytically-induced pathways can lead to the formation of volatile organic tellurides. tandfonline.comnks.org
Comparative Analysis of Synthetic Efficiencies and Selectivities
The efficiency and selectivity of this compound synthesis vary significantly depending on the chosen methodology.
The alkylation of alkali metal tellurides is generally the most efficient and reproducible method, offering high yields (often exceeding 90%) and purity. mdpi.com This route provides excellent control over stoichiometry, allowing for high selectivity towards the desired dialkyl telluride product.
In contrast, direct synthesis from elemental tellurium and organic compounds like diethyl ether is less favorable due to inconsistent and often low yields, as well as the formation of complex byproducts that complicate purification.
Photolytic and radiolytic methods are specialized pathways. While they demonstrate the feasibility of forming this compound under specific energy inputs, they are not typically employed for bulk synthesis. The efficiency of these methods is highly dependent on the radiation dose and the specific organic precursors present. tandfonline.comchalmers.se
A critical aspect of selectivity in telluride synthesis is the potential formation of dialkyl ditellurides (R-Te-Te-R) as a side product. nih.gov The ratio of telluride (Te²⁻) to ditelluride (Te₂²⁻) can be controlled by the stoichiometry of the reducing agent used to prepare the telluride salt. For example, when using NaBH₄ to reduce elemental tellurium, using a higher equivalent of the reducing agent favors the formation of the telluride (Te²⁻) anion, which leads selectively to the dialkyl telluride product. mdpi.com Conversely, using a smaller amount of reducing agent can lead to a mixture of products or favor the formation of the ditelluride. nih.govmdpi.com
Table 2: Comparison of
| Method | Precursors | General Efficiency | Selectivity | Key Features |
|---|---|---|---|---|
| Reduction of TeO₂ | Tellurium dioxide, Diethyl sulfate, Reducing agent (e.g., NaBH₄) | High | High | Industrial approach; requires careful control. smolecule.com |
| Alkylation of Alkali Metal Tellurides | Elemental Te, Reducing agent (e.g., NaBH₄), Ethyl halide | High (>90%) | High; controllable | High reproducibility; scalable. mdpi.com |
| Direct Reaction with Elemental Te | Elemental Te, Diethyl ether | Low | Low | Inconsistent yields; complex byproducts. |
| Photolytic/Radiolytic Formation | Elemental Te/TeO₂, Organic solvents (e.g., acetone, texanol) | Variable | Dependent on conditions | Forms from radical reactions; relevant in specific environments. tandfonline.comchalmers.se |
Chemical Reactivity and Reaction Mechanisms of Diethyl Telluride
Oxidation Reactions
Diethyl telluride is susceptible to oxidation, readily reacting with various oxidizing agents. The nature of the oxidation product depends on the strength of the oxidizing agent and the reaction conditions employed.
Oxidation of this compound commonly yields diethyl tellurium dioxide, also referred to as diethyl telluroxide. Hydrogen peroxide (H₂O₂) is a frequently used oxidizing agent for this transformation. For instance, reaction with hydrogen peroxide at room temperature for one hour can produce diethyl telluroxide with an approximate yield of 85% smolecule.com.
Table 1: Oxidation and Reduction Reactions of this compound
| Reaction Type | Oxidizing/Reducing Agent | Product | Conditions (Example) | Yield (Example) |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Diethyl telluroxide | Room temperature, 1 hr | 85% |
| Oxidation | Nitric Acid (HNO₃) | Telluric acid derivatives | Reflux | 72% |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Elemental Tellurium | Not specified | Not specified |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Elemental Tellurium | Not specified | Not specified |
Under prolonged exposure to oxygen (air), this compound can be oxidized further to form diethyl tellurone, with reported yields around 60% . Stronger oxidizing agents like nitric acid can lead to more complex telluric acid derivatives smolecule.com.
Reduction Reactions
The reduction of this compound typically results in the formation of elemental tellurium. This process is facilitated by strong reducing agents.
Strong reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective in reducing this compound to elemental tellurium smolecule.com. The telluride anion (Te²⁻), a highly nucleophilic species, can also act as a reducing agent, leading to the formation of elemental tellurium through nucleophilic reduction pathways acs.org.
Substitution Reactions at the Tellurium Center
The tellurium atom in this compound can serve as a site for substitution reactions. These reactions allow for the synthesis of a variety of other organotellurium compounds by replacing the ethyl groups or other ligands attached to the tellurium center smolecule.com. Halogenating agents, such as chlorine (Cl₂) or bromine (Br₂), are commonly employed in these substitution reactions smolecule.com. Telluroether ligands, which are analogous to ethers and thioethers, are often synthesized through nucleophilic substitution reactions where halo compounds react with telluride species (RTe⁻) rsc.org.
Ligand Exchange Reactions in Multi-Component Systems
This compound is a significant precursor in Metal-Organic Vapor-Phase Epitaxy (MOVPE) for the deposition of tellurium-containing semiconductor films, such as Cadmium Telluride (CdTe) and Mercury Cadmium Telluride (HgCdTe) dtic.milucla.eduresearchgate.netresearchgate.netscribd.comwikipedia.orgscispace.comstanford.edu. In these complex multi-component systems, this compound participates in crucial ligand exchange reactions.
During MOVPE processes, when this compound is used alongside other metal-organic precursors, such as dimethylcadmium (B1197958) (DMCd) or diethylzinc (B1219324) (DEZn), alkyl ligand exchange reactions can readily occur in the gas phase ucla.edudtic.mil. These reactions involve the transfer of alkyl groups between the tellurium precursor and the metal precursors. For example, the reaction between DMCd and this compound can lead to the formation of mixed alkyl species like methylcadmium ethyl (MeCdEt) and methyl telluride ethyl (MeTeEt) dtic.milucla.edu. Similarly, exchanges between DMCd and DEZn can generate species such as methylethylzinc (MEZn) and methylethylcadmium (MECd) ucla.edudtic.mil.
These ligand exchange processes are critical because the resulting mixed organometallic species often possess different thermal decomposition temperatures and reactivities compared to the original precursors ucla.edudtic.mil. This difference in reactivity can significantly influence the deposition process, leading to non-uniform alloy compositions and unusual segregation behaviors in the deposited films ucla.edudtic.mil. Understanding and controlling these ligand exchange reactions is therefore paramount for achieving high-quality, compositionally uniform semiconductor layers in MOVPE. This compound's ability to participate in these exchanges also makes it a candidate for photolytic MOVPE, where UV absorption can initiate its decomposition researchgate.netdtic.mil.
Table 2: Illustrative Ligand Exchange in MOVPE Precursor Mixtures
| Precursor 1 (Tellurium Source) | Precursor 2 (Metal Source) | Resulting Mixed Species (Examples) | Impact on MOVPE |
| This compound (DETe) | Dimethyl Cadmium (DMCd) | MeTeEt, EtCdMe | Formation of new species with altered decomposition temperatures, affecting film composition and uniformity. |
| This compound (DETe) | Diethyl Zinc (DEZn) | MeTeEt, EtZnMe | Similar to above, influencing alloy segregation and growth kinetics. |
| Dimethyl Cadmium (DMCd) | Diethyl Zinc (DEZn) | MeCdEt, MeZnEt | Exchange between metal precursors also contributes to the complexity of gas-phase species and film growth. |
Compound List:
this compound ((C₂H₅)₂Te)
Diethyl tellurium dioxide (Diethyl telluroxide)
Diethyl tellurone
Telluric acid derivatives
Elemental Tellurium (Te)
Sodium borohydride (NaBH₄)
Lithium aluminum hydride (LiAlH₄)
Telluride anion (Te²⁻)
Chlorine (Cl₂)
Bromine (Br₂)
Dimethylcadmium (DMCd)
Diethylzinc (DEZn)
Methylcadmium ethyl (MeCdEt)
Methyl telluride ethyl (MeTeEt)
Methylethylzinc (MEZn)
Methylethylcadmium (MECd)
Impact on Growth Uniformity and Compositional Control in Thin Film Deposition
This compound is employed as a tellurium precursor in MOCVD for the growth of tellurium-containing thin films, such as Cadmium Telluride (CdTe) and Mercury Cadmium Telluride (HgCdTe) dtic.milaip.org. Its volatility and controlled decomposition characteristics are critical for achieving uniform film thickness and precise compositional control dtic.milnrel.gov. In MOCVD processes, the precursor's ability to vaporize and transport efficiently to the substrate surface without premature decomposition is paramount. This compound's decomposition temperature and kinetics, influenced by carrier gases and reactor conditions, directly impact the nucleation and growth phases of the thin film. For instance, in the growth of CdTe, the photolytic decomposition of this compound, often in conjunction with dimethylcadmium, can enhance growth rates and improve pattern definition, contributing to better film uniformity and control aip.org. The precursor's decomposition pathway and the resulting species play a significant role in determining the stoichiometry and crystalline quality of the deposited films nrel.govacs.orguni-due.de.
Thermal Decomposition Pathways
The thermal decomposition of this compound can proceed through several pathways, primarily involving the cleavage of carbon-tellurium (C-Te) bonds and hydrogen elimination.
Pyrolytic Decomposition Mechanisms
Pyrolytic decomposition of this compound, typically occurring above 100°C, leads to the formation of elemental tellurium deposits and various hydrocarbons . Research indicates that the decomposition can occur via competing mechanisms: C-Te bond homolysis and β-hydrogen (β-H) elimination researchgate.netmdpi.com.
C-Te Bond Homolysis: This pathway involves the direct breaking of the C-Te bond, generating ethyl radicals (C₂H₅•) and tellurium atoms or telluryl radicals (C₂H₅•Te•) researchgate.netmdpi.comnih.gov. The ethyl radicals can then combine to form ethane (B1197151) (C₂H₆) or undergo further reactions.
β-H Elimination: This mechanism involves the abstraction of a hydrogen atom from the β-carbon of the ethyl group, leading to the formation of tellurium hydride species and ethene (C₂H₄) mdpi.com.
Role of Carrier Gases (e.g., H₂, He) in Decomposition
The choice of carrier gas significantly influences the thermal decomposition kinetics of this compound.
Helium (He): When helium is used as a carrier gas, the thermal decomposition of this compound exhibits an activation energy of approximately 50 kcal mol⁻¹ with assumed first-order kinetics rsc.org. Helium, being inert, generally facilitates the transport of the precursor without actively participating in or significantly altering the decomposition pathways.
Hydrogen (H₂): In the presence of hydrogen, the activation energy for this compound pyrolysis is reduced to approximately 47 kcal mol⁻¹ rsc.org. Hydrogen can participate in the decomposition process, potentially by abstracting hydrogen atoms or stabilizing intermediate species, thereby lowering the energy barrier for decomposition. In co-pyrolysis with other precursors like diethylzinc, hydrogen has been observed to enhance the decomposition of this compound rsc.org. Hydrogen is also preferred as a carrier gas for depositing tellurium-containing materials google.com.
Table 1: Thermal Decomposition Parameters of this compound
| Carrier Gas | Activation Energy (Ea) | Kinetic Order (assumed) | Reference |
| Helium (He) | ~50 kcal mol⁻¹ | First-order | rsc.org |
| Hydrogen (H₂) | ~47 kcal mol⁻¹ | First-order | rsc.org |
Photolytic Decomposition Mechanisms
This compound readily decomposes upon exposure to ultraviolet (UV) light, a process known as photolysis. This photochemical decomposition is a critical aspect of photo-enhanced MOCVD techniques dtic.milaip.org.
The photolysis of this compound can occur via a one-photon process researchgate.netnih.gov. Upon absorption of UV photons (e.g., 257 nm, 254 nm, or excimer laser wavelengths like ArF and KrF), the C-Te bond undergoes homolytic cleavage researchgate.netnih.gov. This primary dissociation pathway generates tellurium atoms (Te) and ethyl radicals (C₂H₅•) researchgate.netnih.gov. The tellurium atoms are often produced in their ground or lowest excited states researchgate.net.
Excitation at 358-395 nm: This excitation region is considered to favor the formation of neutral fragments researchgate.net.
Excitation at 510-400 nm: Under these conditions, ethyl ions and neutral Te atoms have been identified as major products, suggesting dissociation pathways involving intermediate ionic species researchgate.net.
The efficiency of photolytic decomposition, measured by quantum yield, is notably higher for this compound compared to similar selenides . This photolytic decomposition is utilized to achieve selective area deposition and enhance growth rates in thin-film fabrication aip.org.
Intramolecular Coordination and Stability Phenomena
While direct evidence of intramolecular coordination within the this compound molecule itself is not extensively documented in the provided literature, intramolecular coordination is a significant phenomenon in related organotellurium compounds, influencing their stability and reactivity. In molecules featuring additional donor atoms (like nitrogen or oxygen) within proximity to the tellurium center, intramolecular coordination can occur. This coordination, where a lone pair from a donor atom interacts with the tellurium atom, can:
Stabilize reactive intermediates: For example, in organotellurium(II) compounds, intramolecular coordination can stabilize tellurium halide complexes, allowing for the isolation of monomeric species that would otherwise be unstable or polymeric ias.ac.inmdpi.com.
Influence electronic properties: The coordination can alter the electronic environment around the tellurium atom, affecting its Lewis acidity and reactivity mdpi.comresearchgate.net.
Impact antioxidant activity: In some organoselenium and organotellurium compounds, intramolecular coordination has been shown to play a role in their antioxidant activity by stabilizing intermediate species like selenols and selenenic acid ias.ac.in.
The stability of this compound itself is primarily governed by the strength of the C-Te bond and its propensity for thermal and photochemical cleavage, rather than intramolecular coordination effects within the molecule.
Radical-Mediated Transformations and Reaction Kinetics
This compound can undergo transformations involving radical intermediates, particularly in oxidation reactions. Mechanistic studies reveal that the oxidation of this compound often proceeds via radical pathways, where reactive oxygen species can abstract electrons from the tellurium center .
Oxidation Kinetics: The reaction of this compound with hydrogen peroxide (H₂O₂) has been kinetically characterized, showing second-order kinetics . This suggests a bimolecular reaction mechanism, potentially involving radical intermediates.
Radical Formation: The homolytic cleavage of the C-Te bond during thermal or photolytic decomposition generates ethyl radicals researchgate.netmdpi.comnih.gov. These radicals can participate in various subsequent reactions, such as recombination to form ethane or hydrogen abstraction.
Radical Polymerization: While not directly involving this compound itself, related organotellurium compounds, particularly ditellurides, can act as mediators in radical polymerization processes. In these systems, organotellurium radicals are generated, which then control the polymerization kinetics acs.org. This highlights the broader relevance of tellurium-centered radicals in chemical transformations.
Table 2: Oxidation Reactions of this compound
| Oxidizing Agent | Conditions | Major Product | Yield | Kinetic Order | Reference |
| H₂O₂ | RT, 1 hr | Diethyl telluroxide | 85% | Second-order | |
| O₂ (air) | Prolonged | Diethyl tellurone | 60% | Not specified | |
| HNO₃ | Reflux | Telluric acid derivs. | 72% | Not specified |
Compound List:
this compound ((C₂H₅)₂Te)
Dimethylcadmium (Me₂Cd)
Dimethyl telluride ((CH₃)₂Te)
Cadmium Telluride (CdTe)
Mercury Cadmium Telluride (HgCdTe)
Hydrogen (H₂)
Helium (He)
Ethane (C₂H₆)
Ethene (C₂H₄)
Ethyl radicals (C₂H₅•)
Tellurium atoms (Te)
Tellurium hydride species
Diethylzinc (Et₂Zn)
Diethyl selenide (B1212193) ((C₂H₅)₂Se)
Dimethyl selenide ((CH₃)₂Se)
Tellurium (Te)
Hydrogen peroxide (H₂O₂)
Nitric acid (HNO₃)
Diethyl telluroxide
Diethyl tellurone
Telluric acid derivatives
Arsine (AsH₃)
Toluene
Disilacyclobutane
Silene
Bis(tert-butylimido)bis(dimethylamido)molybdenum
Diethyl disulfide (Et₂S₂)
Molybdenum disulfide (MoS₂)
Tungsten diselenide (WSe₂)
Trimethylindium (In(CH₃)₃)
Diisopropyltelluride (DiPTe)
Diethylselenide (DESe)
Trimethyl bismuth (Me₃Bi)
Diisopropyl tellurium (i-Pr₂Te)
Diethyl ditelluride (Et₂Te₂)
Triethyl bismuth (Et₃Bi)
Bismuth telluride (Bi₂Te₃)
Organotellurium compounds
Organoselenium compounds
Organometallic compounds
Organotellurium(II) compounds
Organotellurium(IV) compounds
Ditellurides
Diselenides
Selenols
Selenenic acid
Thiyl radicals
Carbon-centered radicals
Ditetallium compounds
Advanced Spectroscopic and Structural Characterization of Diethyl Telluride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for characterizing organometallic and organotellurium compounds, offering detailed information about the local electronic environment of atomic nuclei. Diethyl telluride is amenable to ¹H, ¹³C, and ¹²⁵Te NMR studies.
Proton NMR spectroscopy is crucial for identifying the organic substituents and confirming the presence and environment of the ethyl groups in this compound. The ethyl groups are expected to exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling between adjacent protons. While specific chemical shift values for this compound were not explicitly detailed in the reviewed literature, ¹H NMR is generally employed to confirm the presence of ethyl environments and to detect any residual solvents or impurities researchgate.net. Furthermore, the presence of the NMR-active ¹²⁵Te isotope (natural abundance 7.12%) can lead to the observation of ¹²⁵Te satellites in the ¹H NMR spectra, arising from spin-spin coupling between protons and the ¹²⁵Te nucleus. This phenomenon is well-documented for similar dialkyl tellurides, such as dimethyl telluride, where a ¹²⁵Te–¹H coupling constant of approximately -20.8 Hz has been reported chemicalbook.com. The observation of these satellites provides direct evidence of the tellurium-ligand connectivity.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the low natural abundance and weaker magnetic moment of the ¹³C nucleus compared to protons, ¹³C NMR typically requires higher sample concentrations and longer acquisition times to achieve adequate signal-to-noise ratios pressbooks.pub. For this compound, distinct signals are expected for the methyl (CH₃) and methylene (CH₂) carbons of the ethyl groups. While specific chemical shift values for this compound were not found in the provided search results, ¹³C NMR is essential for confirming the integrity of the carbon framework and identifying any structural isomers or byproducts.
Tellurium-125 (¹²⁵Te) NMR spectroscopy is a highly sensitive technique for directly probing the tellurium atom's environment. ¹²⁵Te has a relatively high receptivity and a wide chemical shift range (approximately 5000 ppm), making it exceptionally useful for characterizing organotellurium compounds rsc.orghuji.ac.il. Studies have reported a chemical shift of approximately 374 ppm for this compound in ¹²⁵Te NMR rsc.org. This technique is invaluable for structural elucidation, as the ¹²⁵Te chemical shift is highly sensitive to the electronic and structural environment around the tellurium atom. Furthermore, the accuracy of calculated ¹²⁵Te NMR chemical shifts can be significantly improved by considering relativistic effects and vibrational corrections, which are known to influence the observed values researchgate.netresearchgate.net. The direct observation of the tellurium nucleus provides definitive confirmation of tellurium's presence and its bonding environment within the molecule.
Carbon-13 (¹³C) NMR Studies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the molecular vibrations associated with changes in dipole moment (IR) and polarizability (Raman), providing complementary information about molecular structure and bonding.
Raman spectroscopy, based on the inelastic scattering of light, is sensitive to changes in molecular polarizability during vibrations and provides information complementary to IR spectroscopy. Research on dialkyl tellurides, including this compound, has established that these molecules possess bent C-Te-C skeletons, consistent with a C₂v molecular symmetry psu.edursc.org. Raman spectroscopy has been utilized to identify Te-C stretching vibrations, which are typically observed in the range of approximately 200–300 cm⁻¹ psu.edursc.org. For analogous dimethyl telluride, the C-Te-C bending mode has been assigned to Raman frequencies around 185 cm⁻¹ (gas phase) and 194 cm⁻¹ (liquid phase) psu.edu. The analysis of Raman spectra, including depolarization ratios, further aids in assigning specific vibrational modes and confirming the molecular symmetry.
Compound List
this compound ((C₂H₅)₂Te)
Dimethyl telluride ((CH₃)₂Te)
Di-tert-butyl telluride (((CH₃)₃C)₂Te)
Dimethyl selenide (B1212193) ((CH₃)₂Se)
Hydrogen telluride (H₂Te)
Computational and Theoretical Studies on Diethyl Telluride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It provides a framework for calculating the ground-state properties of a many-electron system.
Prediction of Molecular Geometry and Electronic Structure
While DFT is a standard tool for predicting molecular geometries and electronic structures, specific detailed studies focusing on the precise molecular geometry (bond lengths, bond angles) and the distribution of electron density within diethyl telluride were not explicitly detailed in the provided search results. General computational studies often involve optimizing molecular structures to their lowest energy configurations, which yields these geometric parameters.
Determination of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their associated energy gap are critical descriptors of a molecule's electronic properties and reactivity. DFT calculations are commonly used to determine these values. Although DFT has been applied to determine HOMO-LUMO energy gaps for related organotellurium derivatives to interpret their biological activity researchgate.net, specific HOMO, LUMO, and energy gap values for this compound were not found within the provided search results.
Prediction of Reaction Pathways and Activation Energies
Computational methods, including DFT, are powerful tools for predicting reaction pathways and calculating activation energies. By modeling transition states and reaction intermediates, these studies can elucidate reaction mechanisms and barriers. DFT has been noted for its ability to predict intermediate species and activation energies in the decomposition pathways of various chemical compounds . However, specific DFT-based predictions detailing the reaction pathways and activation energies for this compound were not explicitly described in the provided snippets.
Simulation of Spectroscopic Properties and Vibrational Frequencies
The simulation and analysis of spectroscopic properties provide vital information about a molecule's structure and vibrational modes.
This compound has been subjected to vibrational spectroscopy studies. A study by Almond (1990) investigated the vibrational spectroscopy of dimethyl telluride, this compound, and di-tert-butyl telluride in the liquid phase, published in the Journal of Molecular Structure researchgate.net. These studies contribute to understanding the molecular vibrations and functional group characteristics of this compound.
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹²⁵Te NMR, is a key technique for characterizing tellurium-containing compounds. This compound has been reported to exhibit a ¹²⁵Te NMR chemical shift of approximately 374 ppm rsc.org.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Property / Value | Reference |
| ¹²⁵Te NMR | Chemical Shift: 374 ppm | rsc.org |
| Vibrational Spectroscopy | Investigated in liquid phase | researchgate.net |
Molecular Dynamics Simulations (if applicable for decomposition or interaction)
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including their thermal stability and interactions. While MD simulations have been applied to related organotellurium compounds, such as diaryltelluranes tandfonline.com, and MD has been used in conjunction with DFT to study thermal stability , specific molecular dynamics simulations focused on the decomposition or interaction mechanisms of this compound itself were not detailed in the provided search results.
Compound List:
this compound
Dimethyl telluride
Di-tert-butyl telluride
Diphenyl telluride
Diphenyl ditelluride
1,2-dimethylditellane
Divinyltellane
Tellurophene
Di(prop-1-yn-1-yl)tellane
Applications of Diethyl Telluride in Materials Science
Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)
Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical process for producing complex, multi-layered semiconductor structures. wikipedia.org In this technique, gaseous precursors, including a metalorganic compound and a hydride or another organometallic, are introduced into a reactor where they decompose on a heated substrate to form a crystalline thin film. wikipedia.org Diethyl telluride serves as a key tellurium precursor in MOCVD for its volatility and controlled decomposition properties. dockchemicals.com
This compound is extensively used as a tellurium source in the MOCVD growth of II-VI compound semiconductors, which are crucial for infrared detection technologies. sci-hub.catwat.edu.pl
Mercury Telluride (HgTe): DETe, in combination with elemental mercury, is used to grow epitaxial layers of HgTe. capes.gov.br This process can be performed on substrates like cadmium telluride (CdTe). aip.org The interdiffused multilayer process (IMP), which involves growing alternate thin layers of HgTe and CdTe that subsequently interdiffuse, often employs this compound. cambridge.org This method helps achieve high compositional uniformity in the resulting mercury cadmium telluride (HgCdTe) alloy. cambridge.org
Cadmium Telluride (CdTe): this compound is paired with organocadmium precursors like dimethylcadmium (B1197958) (DMCd) for the MOCVD growth of CdTe thin films. capes.gov.brspiedigitallibrary.org These films are a cornerstone of thin-film solar cell technology. The growth process is sensitive to parameters such as temperature and the ratio of precursors. spiedigitallibrary.org Thermodynamic modeling helps to define the optimal conditions for producing single-phase CdTe. sci-hub.cat For instance, calculations show that at a total vapor pressure of 1 atm, single-phase CdTe can be formed at temperatures between 573–773 K with specific DMCd to tellurium precursor ratios. sci-hub.cat
Cadmium Zinc Telluride (CdZnTe): In the formation of CdZnTe and its solid solutions like HgCdZnTe, this compound is used alongside precursors for cadmium and zinc (e.g., dimethylcadmium and diethylzinc). sci-hub.cataip.org The composition of the final film is directly influenced by the partial pressures of the various precursors in the reaction chamber. sci-hub.cat Growing HgCdTe on lattice-matched CdZnTe substrates using DETe has resulted in epitaxial films with high structural quality, as confirmed by techniques like double-crystal X-ray diffraction. cambridge.orgaip.org
Table 1: MOCVD Growth Parameters for II-VI Semiconductors using this compound
| Semiconductor | Substrate | Precursors | Growth Temperature (°C) | Key Findings |
|---|---|---|---|---|
| HgTe | CdTe | This compound, Dimethylmercury (B1214916) | 210–270 | Achieved single-crystalline films with good morphology. aip.org |
| HgCdTe | CdTe | This compound, Dimethylcadmium, Mercury | Not specified | Growth of both n-type and p-type layers was possible. capes.gov.br |
| HgCdTe | CdZnTe | This compound, Dimethylcadmium, Mercury | > 400 | Interdiffused multilayer process (IMP) yielded high compositional uniformity. cambridge.org |
| CdTe | Si | This compound, Dimethylcadmium | 345–405 | Specular films with a preferential (111) orientation were obtained. spiedigitallibrary.org |
A significant advantage of this compound and other organotellurium precursors is their ability to lower the deposition temperatures required for epitaxial growth compared to traditional methods. cambridge.org
For instance, the use of diisopropyl telluride, a related compound, reduced the deposition temperature for HgCdTe from 400°C (typical with this compound) to 350°C. cambridge.org Further development of alternative tellurium precursors aims to enable growth below 300°C. cambridge.org A novel MOCVD technique physically separates the pyrolysis (decomposition) and deposition stages, allowing for the growth of high-quality CdTe and HgTe at temperatures as low as 200°C. journals.co.za In this method, the precursors are heated to their pyrolysis temperature (e.g., 390-520°C) before being transported to the much cooler substrate (200-250°C), where growth occurs. journals.co.za This low-temperature capability is crucial for creating abrupt compositional transitions in heterostructures, with transition widths of less than 1000 Å having been demonstrated. journals.co.za Pre-cracking the this compound and dimethylmercury sources before they reach the substrate also allows for low-temperature (210–270 °C) epitaxial growth of HgTe. aip.org
The family of two-dimensional (2D) materials, particularly transition metal dichalcogenides (TMDs), has garnered immense interest for next-generation electronics. wikipedia.orgacs.org TMDs are materials with the formula MX₂, where M is a transition metal and X is a chalcogen like tellurium. wikipedia.org this compound is a suitable tellurium precursor for the MOCVD synthesis of telluride-based TMDs. dockchemicals.comnih.gov
In the MOCVD of TMDs, volatile precursors like this compound are delivered into the reactor with a carrier gas, often hydrogen, to grow atomically thin layers on a substrate. nih.gov For example, the growth of tungsten ditelluride (WTe₂), a type-II Weyl semimetal with highly anisotropic electronic properties, has been demonstrated using tungsten hexacarbonyl (W(CO)₆) and this compound as the tungsten and tellurium precursors, respectively. This MOCVD approach is advantageous as it allows for precise precursor delivery and can mitigate some of the challenges associated with using solid tellurium powder, such as Te dimer formation.
Role in Low-Temperature Epitaxial Growth
Tellurium Doping in III-V Semiconductors (e.g., GaAs, GaInP)
Beyond its role in film growth, this compound is a crucial n-type doping source for III-V semiconductors, which are mainstays in high-speed electronics and optoelectronics. dockchemicals.comcore.ac.uk Tellurium acts as an excellent n-type dopant, offering advantages over the commonly used silicon (Si), especially at very high doping levels. core.ac.uksci-hub.se
Gallium Arsenide (GaAs): DETe has proven to be a convenient and reproducible gaseous precursor for the n-type doping of GaAs in MOCVD. core.ac.ukresearchgate.net Studies have shown that tellurium doping can achieve higher carrier concentrations than silicon doping, with comparable electron mobilities. core.ac.uk For example, while Si doping in GaAs suffers from self-compensation at concentrations above 5x10¹⁸ cm⁻³, Te doping can reach levels up to 2x10¹⁹ cm⁻³. core.ac.uksci-hub.se This makes DETe highly attractive for creating heavily doped contact layers in transistors. core.ac.uk However, a limitation is the desorption of tellurium from the substrate at temperatures above 540°C. core.ac.uk Tellurium doping using DETe has also been found to significantly reduce surface roughness and eliminate step bunching on vicinal GaAs surfaces during epitaxial growth. aip.orgscite.ai
Gallium Indium Phosphide (GaInP): this compound is also used for tellurium doping in GaInP. researchgate.net However, a phenomenon of tellurium surface accumulation has been reported, which can affect the incorporation ratio of indium to gallium during growth. mdpi.com This surface segregation effect is a critical consideration in the fabrication of complex heterostructures. mdpi.com Alternative precursors like diisopropyl telluride (DIPTe) have also been investigated for Te doping of both GaAs and GaInP. researchgate.net
Table 2: Comparison of Tellurium and Silicon as N-type Dopants in GaAs
| Dopant | Precursor Example | Maximum Carrier Concentration (cm⁻³) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Tellurium (Te) | This compound (DETe) | > 2 x 10¹⁹ core.ac.uksci-hub.se | Higher maximum doping level, lower diffusion coefficient than Si. core.ac.uksci-hub.se | Desorbs at temperatures > 540°C; potential for memory effects. core.ac.uk |
| Silicon (Si) | Silane (SiH₄) | ~ 5 x 10¹⁸ | Widely used and well-understood. | Significant self-compensation at high concentrations; higher segregation tendency. core.ac.uk |
Advanced Semiconductor Device Fabrication
The ability to create heavily doped layers with abrupt interfaces using this compound directly translates into improved performance and new possibilities in advanced semiconductor devices.
Ohmic Contacts: An ohmic contact is a metal-semiconductor junction with a linear current-voltage behavior and very low resistance, which is essential for efficient current injection into a device. quora.comnumberanalytics.com Achieving low-resistance ohmic contacts, particularly non-alloyed ones, often requires extremely high doping concentrations in the semiconductor layer directly beneath the metal. researchgate.net GaAs layers heavily doped with tellurium using precursors like diisopropyl telluride (a close relative of DETe) have demonstrated the ability to form non-alloyed ohmic contacts with specific contact resistances as low as 1.7 x 10⁻⁶ Ω·cm². researchgate.net Such highly conductive layers are crucial for various electronic devices. researchgate.net
Synthesis of Telluride Nanomaterials
This compound (DETe) is a key tellurium source in various vapor-phase and solution-based synthesis techniques for producing a range of telluride nanomaterials, including thin films, quantum dots, and nanowires. Its utility stems from its ability to decompose cleanly at specific temperatures, allowing for precise control over stoichiometry and film thickness.
One of the most prominent applications of this compound is in Metal-Organic Chemical Vapor Deposition (MOCVD). In this process, DETe is co-reacted with organometallic compounds of other elements to deposit thin films of metal tellurides. For instance, polycrystalline Cadmium Telluride (CdTe) films, which are significant for photovoltaic applications, are grown by reacting this compound with an organocadmium compound like dimethylcadmium (DMCd). aip.org This method allows for the deposition of CdTe films with controlled thickness. aip.org Similarly, MOCVD has been employed to grow Bismuth Telluride (Bi₂Te₃) thin films using this compound and trimethylbismuth (B1197961) as the tellurium and bismuth precursors, respectively. capes.gov.brsci-hub.se
The synthesis of tungsten ditelluride (WTe₂), a type-II Weyl semimetal, has also been achieved via MOCVD using tungsten hexacarbonyl and this compound. This technique is presented as an alternative to methods that use tellurium powder, which can be hindered by the formation of tellurium dimers with high dissociation energies.
While effective, the inherent stability of dialkyl tellurides like this compound has sometimes been noted as a challenge in precursor reactions for quantum dot synthesis. rsc.orgresearchgate.net Nevertheless, it remains a valuable precursor in organometallic synthesis routes. The general approach for producing metal telluride quantum dots, such as CdTe, involves the hot-injection of organometallic precursors, including a tellurium source like DETe, into a coordinating solvent at high temperatures. This method, pioneered by Bawendi's group, allows for the synthesis of nearly monodisperse quantum dots.
The following table summarizes various research findings on the synthesis of telluride nanomaterials using this compound as a precursor.
| Resulting Nanomaterial | Co-precursor(s) | Synthesis Method | Key Findings |
| Cadmium Telluride (CdTe) Films | Dimethylcadmium (DMCd) | MOCVD | Produces polycrystalline films for potential use in solar cells. aip.org |
| Bismuth Telluride (Bi₂Te₃) Layers | Trimethylbismuth (TMBi) | MOCVD | Enables the growth of Bi₂Te₃ thin films. capes.gov.brsci-hub.se |
| Tungsten Ditelluride (WTe₂) Films | Tungsten Hexacarbonyl (W(CO)₆) | MOCVD | Synthesizes thin films of the layered Weyl semimetal WTe₂. |
| Germanium Antimony Telluride (Ge₁Sb₂Te₄) | Digermane (B87215), Triethylantimony (TESb) | MOCVD | Achieved selective area growth of the phase-change alloy. europa.eu |
Development of Novel Materials with Tailored Functionalities
The use of this compound as a precursor is instrumental in the development of advanced materials where specific electronic, optical, or thermoelectric properties are required. By enabling the precise incorporation of tellurium, DETe facilitates the fabrication of materials with tailored functionalities, such as phase-change materials and topological insulators.
Phase-Change Materials (PCMs): Phase-change materials, which can be reversibly switched between amorphous and crystalline states with different electrical resistances, are the foundation of non-volatile memory technologies (PCM). europa.euacs.orgnih.gov The Ge-Sb-Te (GST) system is a prototypical class of PCM materials. nih.gov this compound has been used as a reactant, along with digermane and triethylantimony, for the selective area growth of Ge₁Sb₂Te₄, a specific GST alloy. europa.eu This research resulted in the epitaxial growth of the alloy in its thermodynamic trigonal phase on a silicon substrate, a significant step for understanding switching mechanisms in advanced memory cells. europa.eu The ability to use precursors like DETe in vapor deposition techniques is considered more suitable than physical vapor deposition for integrating PCMs into small, confined structures, which improves thermal confinement and heating efficiency. aip.org
Topological Insulators: Topological insulators are a class of materials that are electrically insulating in their bulk but have conducting states on their surface. mdpi.comstanford.edu These surface states are protected by time-reversal symmetry and have unique spin-momentum locking characteristics, making them promising for spintronics and quantum computing applications. mdpi.comCurrent time information in San Miguel County, US. Several binary tellurides, notably Bismuth Telluride (Bi₂Te₃) and Antimony Telluride (Sb₂Te₃), are prototypical topological insulators. mdpi.comresearchgate.net this compound is a key precursor in the MOCVD growth of these materials. For example, epitaxial films of Bi₂Te₃ and related quaternary compounds have been grown using trimethylbismuth, this compound, and other organometallic sources on sapphire substrates. capes.gov.brmdpi.com The use of DETe allows for controlled deposition, which is crucial for producing the high-quality, thin films needed to study and harness their unique surface properties. mdpi.commdpi.com
Weyl Semimetals: this compound is also used to synthesize other quantum materials like tungsten ditelluride (WTe₂), a type-II Weyl semimetal. WTe₂ exhibits properties such as high magnetoresistance and is a candidate for applications in quantum computing and spintronics. The synthesis via MOCVD with this compound and tungsten hexacarbonyl provides a pathway to create thin films of this material for device fabrication.
The table below details novel materials synthesized using this compound and their associated functionalities.
| Material Synthesized | Synthesis Method Involving DETe | Material Class | Key Functionality & Application |
| Germanium Antimony Telluride (Ge₁Sb₂Te₄) | MOCVD | Phase-Change Material | Reversible amorphous-to-crystalline transition for non-volatile memory (PCM). europa.eu |
| Bismuth Telluride (Bi₂Te₃) | MOCVD | Topological Insulator | Conducting surface states for spintronics and quantum computing. capes.gov.brresearchgate.netmdpi.com |
| Antimony Telluride (Sb₂Te₃) | MOCVD | Topological Insulator | Utilized in phase-change memory and as a topological insulator. researchgate.netmdpi.com |
| Tungsten Ditelluride (WTe₂) | MOCVD | Weyl Semimetal | High magnetoresistance, potential for quantum devices and sensors. |
Coordination Chemistry and Ligand Properties of Diethyl Telluride
Diethyl Telluride as a Ligand in Transition Metal Complexes
This compound (Et₂Te) functions as a neutral ligand in coordination chemistry, donating a pair of electrons from its tellurium atom to a central metal ion to form a coordinate covalent bond. numberanalytics.com Its behavior is characteristic of diorganotellurides (R₂Te), which are studied for their coordinating properties with various transition metals. tandfonline.com The tellurium atom in this compound acts as a soft donor, making it particularly suitable for forming stable complexes with soft Lewis acidic metal centers. aston.ac.ukcsic.es
Synthesis of Transition Metal bis-(Chlorosulfate) Complexes
The synthesis of transition metal bis-(chlorosulfate) complexes featuring this compound as a ligand is achieved through a direct reaction. tandfonline.com The process involves reacting this compound with the corresponding transition metal bis(chlorosulfate), M(SO₃Cl)₂, in an acetonitrile (B52724) (MeCN) solvent. tandfonline.comresearchgate.net This reaction leads to the isolation of crystalline compounds with the general formula [M(SO₃Cl)₂(Et₂Te)₂]. tandfonline.com
The specific metals (M) used in this synthesis are divalent ions of the first transition series, including Chromium (Cr), Manganese (Mn), Iron (Fe), Cobalt (Co), Nickel (Ni), and Copper (Cu). researchgate.net The resulting complexes are non-electrolytes in acetonitrile, indicating that the chlorosulfate (B8482658) groups are covalently bonded to the metal center rather than existing as free ions. tandfonline.comtandfonline.com Although the complexes are sensitive to moisture, they exhibit stability when kept under an inert nitrogen atmosphere. researchgate.net
Table 1: Analytical Data for [M(SO₃Cl)₂(Et₂Te)₂] Complexes
| Compound | Color |
|---|---|
| [Cr(SO₃Cl)₂(Et₂Te)₂] | Light Blue |
| [Mn(SO₃Cl)₂(Et₂Te)₂] | Light Pink |
| [Fe(SO₃Cl)₂(Et₂Te)₂] | Cream |
| [Co(SO₃Cl)₂(Et₂Te)₂] | Blue |
| [Ni(SO₃Cl)₂(Et₂Te)₂] | Yellow |
This table is generated based on data reported for analogous dimethyl telluride complexes and typical colors for these metal ions in similar coordination environments.
Spectroscopic and Magnetic Characterization of Complexes
Spectroscopic and magnetic studies are crucial for elucidating the structure and bonding within the [M(SO₃Cl)₂(Et₂Te)₂] complexes. researchgate.net
Infrared (IR) Spectroscopy: IR spectral data provide evidence for the covalent nature of the chlorosulfate (SO₃Cl⁻) group's linkage to the metal ion. tandfonline.com Key observations include a positive shift in the symmetric SO₃ stretching vibration (ν₁) and the splitting of the doubly degenerate (E) modes. tandfonline.comresearchgate.net This splitting indicates a reduction in the symmetry of the chlorosulfate ion from C₃v (ionic) to Cₛ (covalently bonded), which is a direct result of its coordination to the metal. tandfonline.com The chlorosulfate group acts as a bidentate ligand, bonding through two of its oxygen atoms. researchgate.nettandfonline.com
Table 2: Magnetic Moments and Electronic Spectral Data for [M(SO₃Cl)₂(Et₂Te)₂] Complexes
| Complex | Magnetic Moment (B.M.) | Geometry |
|---|---|---|
| [Cr(SO₃Cl)₂(Et₂Te)₂] | 4.85 | Octahedral |
| [Mn(SO₃Cl)₂(Et₂Te)₂] | 5.92 | Octahedral |
| [Fe(SO₃Cl)₂(Et₂Te)₂] | 5.24 | Octahedral |
| [Co(SO₃Cl)₂(Et₂Te)₂] | 5.02 | Octahedral |
| [Ni(SO₃Cl)₂(Et₂Te)₂] | 3.18 | Tetragonally Distorted Octahedral |
This table is compiled from reported values for analogous dimethyl telluride complexes, which are expected to be very similar for this compound complexes. researcher.life
Influence of this compound as a Ligand on Metal Center Geometry and Reactivity
The choice of ligand is a critical factor that influences the geometry, stability, and reactivity of a transition metal complex. numberanalytics.comnumberanalytics.com In the [M(SO₃Cl)₂(Et₂Te)₂] series, the this compound ligand, in conjunction with the bidentate chlorosulfate ions, establishes a hexacoordinate environment around the metal center. researchgate.net
The coordination of two this compound molecules and two bidentate chlorosulfate groups results in a generally octahedral geometry for most of the metal complexes in the series. tandfonline.com This arrangement satisfies the coordination preferences of the studied M(II) ions. nih.gov However, the specific electronic configuration of the metal ion can lead to distortions from this ideal geometry. nih.gov A prominent example is the d⁸ Ni(II) ion in [Ni(SO₃Cl)₂(Et₂Te)₂], which exhibits a tetragonal distortion. researchgate.netresearcher.life This is a common occurrence in octahedral nickel(II) complexes and is a consequence of the Jahn-Teller effect.
Comparison with Other Organotellurium Ligands
The coordination chemistry of this compound is comparable to that of other simple diorganotellurides, most notably its lighter homolog, dimethyl telluride (Me₂Te). researcher.life Studies on dimethyl telluride complexes with transition metal bis(chlorosulfates), [M(SO₃Cl)₂(Me₂Te)₂], reveal very similar synthetic pathways and resulting structures. researchgate.netresearcher.life Both Me₂Te and Et₂Te form analogous series of complexes that are stable under nitrogen but decompose in air, and spectroscopic and magnetic data indicate the same octahedral geometries (with a tetragonal distortion for Ni(II)) and bidentate coordination of the chlorosulfate group. researcher.life
Compared to more complex organotellurium ligands, such as telluroethers with additional donor atoms (e.g., hybrid (Tex, Ny) or (Tex, Oy) ligands), this compound acts as a simple, monodentate tellurium donor. ias.ac.in More complex ligands can form chelate rings, leading to different geometries and potentially enhanced stability due to the chelate effect. nih.goveurjchem.com For instance, ditelluroethers can form four-membered chelate rings with metals like palladium(II). ias.ac.in The chemistry of this compound is less developed than that of its sulfur and selenium analogs but provides a fundamental example of a simple telluroether ligand. researchgate.net The Te–C bond in such ligands can be susceptible to cleavage in certain reactions, a reactivity pattern that is a key feature of organotellurium chemistry. rsc.org
Future Research Directions and Emerging Areas
Exploration of Diethyl Telluride in Advanced Catalytic Systems
While diaryl tellurides and ditellurides have been more extensively studied in catalysis, dialkyl tellurides like this compound possess unique properties that warrant exploration in advanced catalytic systems. Tellurium's ability to exist in multiple oxidation states and its potential to act as a Lewis acid or participate in radical processes are key attributes. Research is investigating tellurium compounds as catalysts or co-catalysts in oxidation reactions (mimicking hypervalent iodine), C-H activation, cross-coupling reactions, and polymerization processes. For this compound, future research could focus on its role as a Lewis acid promoter, a precursor to active tellurium species under reaction conditions, or in specific controlled radical polymerization techniques.
| Catalytic Application Area | Promising Tellurium Species (General) | Potential Role of this compound | Key Research Directions |
| Oxidation | Diaryl tellurides, R₂TeO | Precursor to oxidants, Lewis acid | Selective oxidation of alcohols, sulfides; mimicking hypervalent iodine catalysis. |
| C-H Activation | Diaryl tellurides, R₂Te₂ | Directing group, radical initiator | Catalytic functionalization of inert C-H bonds; understanding C-Te bond activation. |
| Cross-Coupling | Diaryl tellurides, R₂Te | Ligand, redox mediator | Developing novel Pd/Te or Ni/Te catalytic systems for C-C, C-N, C-O bond formation. |
| Polymerization | Diaryl tellurides, R₂Te | Chain transfer agent, initiator | Controlled radical polymerization (e.g., RAFT-like mechanisms); tuning polymer properties. |
Mechanistic Elucidation of Complex Reactions involving this compound
The decomposition pathways of this compound are of significant interest, particularly for its use in Metal-Organic Chemical Vapor Deposition (MOCVD). Studies indicate that thermal decomposition often proceeds via homolytic cleavage of the C-Te bonds, generating ethyl radicals (Et•) and tellurium-containing fragments (e.g., EtTe•). These species can then undergo further reactions, including beta-hydride elimination or recombination, to form elemental tellurium and volatile hydrocarbons. Understanding these gas-phase and surface reaction mechanisms is crucial for controlling film growth, minimizing gas-phase nucleation, and optimizing film quality. Advanced techniques like mass spectrometry, laser-induced fluorescence, and computational quantum chemistry are employed to map these complex reaction networks and identify key intermediates.
| Reaction Process | Key Mechanistic Step/Intermediate | Significance for this compound Application | Research Methodologies Employed |
| Thermal Decomposition (Gas) | C-Te bond homolysis → Et• + EtTe• | Initiation of decomposition | Mass Spectrometry (MS), Computational Chemistry (DFT) |
| Radical Reactions (Gas/Surface) | Et• + Et• → C₂H₆; Et• + EtTe• → Et₂Te₂; EtTe• + EtTe• → Et₂Te + Te | Byproduct formation, elemental Te deposition | Laser-Induced Fluorescence (LIF), Computational Modeling |
| MOCVD Surface Chemistry | Precursor adsorption, surface-mediated decomposition | Film growth initiation, surface morphology | Reflection Absorption Infrared Spectroscopy (RAIRS), XPS, LEED |
Advanced In-Situ Characterization during Materials Deposition
Advanced in-situ characterization techniques are vital for understanding and controlling the deposition processes involving this compound, such as MOCVD for HgCdTe or CdTe thin films. Gas-phase analysis using Quadrupole Mass Spectrometry (QMS) or Time-of-Flight Mass Spectrometry (ToF-MS) allows for real-time monitoring of precursor concentration, decomposition products, and impurities. Spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide insights into the vibrational modes of molecules, aiding in the identification of intermediates and reaction pathways. Surface-sensitive techniques, including Reflection Absorption Infrared Spectroscopy (RAIRS), X-ray Photoelectron Spectroscopy (XPS), and Low-Energy Electron Diffraction (LEED), are employed to study precursor adsorption, surface reactions, film growth kinetics, and surface composition.
| Characterization Technique | Analyzed Phase | Primary Information Gained | Application to this compound Deposition |
| QMS/ToF-MS | Gas-phase | Molecular species identification and quantification | Monitoring this compound vapor, byproducts, and carrier gases. |
| FTIR Spectroscopy | Gas-phase/Surface | Molecular vibrations, functional group changes | Tracking this compound decomposition and intermediate formation. |
| RAIRS | Surface | Adsorbed species, surface functional groups, bonding modes | Investigating this compound adsorption and surface reaction pathways. |
| XPS | Surface | Elemental composition and chemical states | Analyzing film surface composition and tellurium oxidation states. |
| LEED | Surface | Surface crystallography and ordering | Assessing epitaxial growth quality and surface reconstruction. |
Computational Design of Novel this compound Derivatives for Specific Applications
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the rational design of new organotellurium precursors, including derivatives of this compound. By employing quantum chemical calculations, researchers can predict key properties such as volatility, thermal stability, bond dissociation energies, and reaction mechanisms. This predictive capability allows for the tailoring of precursor molecules to optimize their performance in specific applications, such as MOCVD for semiconductor materials or homogeneous catalysis. For instance, computational studies can guide the modification of the alkyl groups or the introduction of auxiliary ligands to achieve desired decomposition temperatures, reduce byproduct formation, or enhance catalytic activity and selectivity.
| Property Predicted by Computation | Computational Method(s) | Application Context (MOCVD/Catalysis) | Design Goal for this compound Derivatives |
| Volatility | DFT, Molecular Dynamics | MOCVD | Optimize vapor pressure for controlled gas delivery and deposition rates. |
| Thermal Decomposition Temperature | DFT, RRKM Theory | MOCVD | Achieve lower deposition temperatures for sensitive substrates or improved morphology. |
| C-Te Bond Dissociation Energy | DFT | MOCVD/Catalysis | Control precursor fragmentation for efficient precursor utilization. |
| Lewis Acidity/Basicity | DFT | Catalysis | Tune catalytic activity and selectivity in Lewis acid-catalyzed reactions. |
| Reaction Pathway Energetics | DFT | MOCVD/Catalysis | Elucidate decomposition mechanisms or catalytic cycles for process optimization. |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The synthesis of organotellurium compounds, including this compound, is increasingly being scrutinized through the lens of green chemistry principles. Traditional synthetic routes often rely on stoichiometric use of organometallic reagents and can generate significant waste streams. Future research directions aim to develop more sustainable methodologies, focusing on improving atom economy, reducing the use of hazardous solvents, and employing less toxic tellurium sources. Catalytic routes for C-Te bond formation, microwave-assisted synthesis for energy efficiency, and the development of solvent-free or aqueous-based reaction systems are active areas of investigation. Furthermore, optimizing purification processes to minimize energy consumption and waste generation is also a key aspect of developing greener approaches.
| Green Chemistry Principle | Traditional Approach | Emerging Sustainable Approach | Benefits of Emerging Approach |
| Atom Economy | Stoichiometric organometallic reagents | Catalytic telluration, optimized reaction stoichiometry | Reduced waste, higher theoretical yield. |
| Less Hazardous Synthesis | Use of Grignard/organolithium reagents, TeCl₄ | Alternative Te sources, milder alkylating agents, catalytic methods | Improved safety, reduced environmental impact, fewer toxic byproducts. |
| Safer Solvents/Reactions | Volatile organic solvents (e.g., diethyl ether, THF) | Solvent-free conditions, water-based systems, ionic liquids (potential) | Reduced VOC emissions, improved safety, easier product isolation. |
| Energy Efficiency | Refluxing, multiple distillations | Microwave-assisted synthesis, continuous flow reactors | Shorter reaction times, lower energy input, better process control. |
| Waste Prevention | Byproduct formation, purification waste | Optimized reaction selectivity, efficient purification techniques | Reduced environmental burden, lower disposal costs. |
Compound List:
this compound
Tellurium tetrachloride (TeCl₄)
Ethyl Grignard (EtMgBr)
Ethyllithium (B1215237) (EtLi)
Organometallic reagents
Organometallic compounds
Diethyl ditelluride (Et₂Te₂)
Tetraethyltellurium (Et₄Te)
Mercury Cadmium Telluride (HgCdTe)
Cadmium Telluride (CdTe)
Diaryl tellurides
Ditellurides
Organotellurium compounds
Ethyl radicals (Et•)
Tellurium-containing fragments (e.g., EtTe•)
Q & A
Q. What are the standard synthesis methods for diethyl telluride, and how can researchers ensure purity and reproducibility?
this compound is typically synthesized via alkylation of tellurium salts using organometallic reagents (e.g., Grignard reagents) or direct reactions between tellurium and ethyl halides. Key steps include:
- Purity control : Use high-purity precursors and inert atmospheres to minimize oxidation .
- Reproducibility : Document reaction parameters (temperature, stoichiometry, solvent) meticulously, as minor deviations can lead to byproducts like tellurium oxides .
- Validation : Confirm purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), and cross-reference with historical protocols .
Q. How is this compound correctly named according to IUPAC nomenclature, and what are common naming pitfalls?
The IUPAC name for (CH₃CH₂)₂Te is This compound. Common errors include:
- Misordering substituents (e.g., "ethyltelluride diethyl") .
- Confusing tellurides with selenides or sulfides in nomenclature rules .
- Always verify naming against Section D of IUPAC guidelines for tellurium compounds .
Q. What spectroscopic techniques are most effective for characterizing this compound's structure and purity?
- ¹H and ¹³C NMR : Identify ethyl group environments and detect impurities like residual solvents .
- Raman spectroscopy : Confirm Te-C bonding signatures (~200–300 cm⁻¹) .
- Elemental analysis : Quantify Te content to assess stoichiometric accuracy .
- Gas chromatography (GC) : Monitor volatile byproducts during synthesis .
Advanced Research Questions
Q. How can researchers design experiments to study the decomposition pathways of this compound under various conditions?
- Photolysis/Thermolysis : Use laser photolysis or controlled heating in inert/reactive atmospheres to simulate decomposition. Monitor gaseous products (e.g., ethylene, tellurium oxides) via mass spectrometry .
- Mechanistic studies : Isotopic labeling (e.g., deuterated ethyl groups) can track bond cleavage sites .
- Computational modeling : Density functional theory (DFT) predicts intermediate species and activation energies .
Q. What methodologies address contradictions in reported properties of this compound across different studies?
- Systematic replication : Reproduce experiments using identical parameters (e.g., purity grades, reaction vessels) to isolate variables .
- Meta-analysis : Compare datasets across studies, focusing on environmental conditions (humidity, oxygen levels) that may explain discrepancies .
- Collaborative validation : Share samples with independent labs for cross-testing .
Q. What role does this compound play in the synthesis of 2D materials like silicon telluride, and what challenges exist in optimizing these processes?
- MOVPE applications : this compound serves as a precursor for tellurium incorporation in semiconductors. Key challenges include:
- Temperature sensitivity : Optimize deposition temperatures to balance reactivity and film uniformity .
- Impurity control : Trace oxygen or moisture can degrade film quality; use ultra-high-vacuum systems .
Q. How can computational modeling be integrated with experimental data to predict this compound's behavior in novel optoelectronic applications?
- Multiscale modeling : Combine DFT (electronic structure) with molecular dynamics (thermal stability) to simulate interfaces in devices like photodetectors .
- Data-driven optimization : Machine learning algorithms can correlate synthesis parameters (e.g., precursor ratios) with device performance metrics (e.g., quantum efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
